molecular formula C17H17N B14274782 7-Methyl-2,3,4,7-tetrahydro-1H-benzo[c]carbazole CAS No. 184918-42-1

7-Methyl-2,3,4,7-tetrahydro-1H-benzo[c]carbazole

Cat. No.: B14274782
CAS No.: 184918-42-1
M. Wt: 235.32 g/mol
InChI Key: FWLATXQAKSTABQ-UHFFFAOYSA-N
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Description

7-Methyl-2,3,4,7-tetrahydro-1H-benzo[c]carbazole is a heterocyclic compound that belongs to the class of carbazole derivatives This compound is characterized by its unique structure, which includes a fused tricyclic system with a methyl group at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2,3,4,7-tetrahydro-1H-benzo[c]carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone derivatives in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Fischer indole synthesis, utilizing continuous flow reactors to enhance yield and efficiency. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-2,3,4,7-tetrahydro-1H-benzo[c]carbazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbazole derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring system.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, selenium (IV) oxide, copper (II) acetate.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed:

Mechanism of Action

The mechanism of action of 7-Methyl-2,3,4,7-tetrahydro-1H-benzo[c]carbazole involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 7-Methyl-2,3,4,7-tetrahydro-1H-benzo[c]carbazole is unique due to its specific substitution pattern and the presence of the methyl group at the 7th position. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other carbazole derivatives .

Properties

CAS No.

184918-42-1

Molecular Formula

C17H17N

Molecular Weight

235.32 g/mol

IUPAC Name

7-methyl-1,2,3,4-tetrahydrobenzo[c]carbazole

InChI

InChI=1S/C17H17N/c1-18-15-9-5-4-8-14(15)17-13-7-3-2-6-12(13)10-11-16(17)18/h4-5,8-11H,2-3,6-7H2,1H3

InChI Key

FWLATXQAKSTABQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C3=C(CCCC3)C=C2)C4=CC=CC=C41

Origin of Product

United States

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